

5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

NMR spectrum analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1519350

[Get Quote](#)

An In-Depth Technical Guide to the NMR Spectrum Analysis of **5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine**

Abstract

5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, represents a significant heterocyclic scaffold in medicinal chemistry and drug development. Its structural integrity is paramount for its biological activity, making definitive characterization essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such molecules in solution. This guide provides a detailed analysis of the ^1H and ^{13}C NMR spectra of **5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine**. We will dissect the expected chemical shifts, coupling constants, and signal multiplicities, explaining the underlying principles of substituent effects on the electronic environment of the nuclei. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of NMR data for heterocyclic compounds.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the NMR spectral data, the standard IUPAC numbering system for the 1H-pyrrolo[2,3-b]pyridine core is employed. The structure below illustrates this convention, which will be used for all spectral assignments.

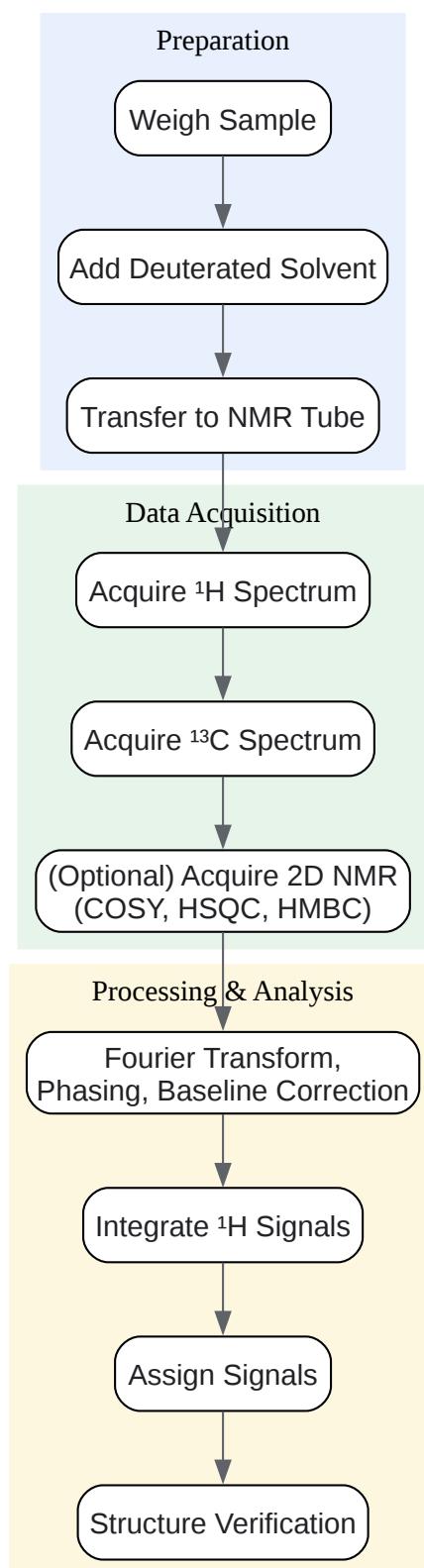
Caption: Molecular structure of **5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine**.

Experimental Protocols and Workflow

Obtaining high-quality, reproducible NMR data is contingent on meticulous sample preparation and appropriate instrument parameter selection.

Step-by-Step Sample Preparation

- Weighing: Accurately weigh 5-10 mg of the **5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine** sample into a clean, dry vial.
- Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for this class of compounds due to its excellent solubilizing power and the ability to observe the N-H proton signal, which might otherwise exchange in protic solvents like methanol-d₄. Chloroform-d (CDCl₃) is another common choice.
- Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
- Homogenization: Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.
- Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the internal reference ($\delta = 0.00$ ppm).


NMR Data Acquisition Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.[\[1\]](#)

Parameter	¹ H NMR Spectroscopy	¹³ C NMR Spectroscopy
Spectrometer Freq.	400 MHz	101 MHz
Pulse Program	Standard single-pulse (e.g., ' zg30' on Bruker)	Proton-decoupled single-pulse (e.g., ' zgpg30')
Solvent	DMSO-d ₆	DMSO-d ₆
Temperature	298 K (25 °C)	298 K (25 °C)
Number of Scans (NS)	16-64	1024-4096
Relaxation Delay (D1)	1-2 seconds	2 seconds
Acquisition Time (AQ)	3-4 seconds	1-2 seconds
Spectral Width (SW)	12-16 ppm	200-240 ppm

Data Analysis Workflow

The process from sample to final structure confirmation follows a logical sequence.

[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR spectrum analysis.

¹H NMR Spectrum Analysis

The proton NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling. For **5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine**, we expect to see five distinct signals: three aromatic protons (H2, H3, H6), one N-H proton, and one methyl group.

Predicted Signal Assignments and Rationale

The analysis begins with data from the closely related compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, and incorporates the known effects of a methyl substituent.[\[2\]](#)

- N1-H (Pyrrole NH): This proton is expected to appear as a broad singlet far downfield, typically in the range of δ 11.5-12.5 ppm (in DMSO-d₆). Its acidic nature and participation in hydrogen bonding with the solvent contribute to this significant deshielding and potential signal broadening.[\[2\]](#)
- H6 (Pyridine Ring): The H6 proton is ortho to the electron-withdrawing pyridine nitrogen (N7), leading to significant deshielding. In the 5-bromo parent compound, this signal appears around δ 8.30 ppm.[\[2\]](#) The 4-methyl group is meta to H6 and is expected to have a minimal electronic effect. Therefore, this signal should remain a singlet (no adjacent protons) and be located around δ 8.2-8.4 ppm.
- H2 (Pyrrole Ring): The H2 proton is adjacent to the pyrrole nitrogen (N1) and part of the electron-rich pyrrole ring. It typically appears as a doublet due to coupling with H3. In the 5-bromo parent, it is found at δ 7.63 ppm (as a triplet due to additional coupling to the NH proton).[\[2\]](#) We predict this signal to be in the region of δ 7.6-7.8 ppm, appearing as a doublet with a coupling constant of $J \approx 3.0\text{-}3.5$ Hz.
- H3 (Pyrrole Ring): The H3 proton is coupled to H2. Its chemical shift is generally upfield compared to H2. In the 5-bromo parent, it is observed at δ 6.50 ppm.[\[2\]](#) The substituents on the pyridine ring have a lesser effect on this proton. We expect to see a doublet in the range of δ 6.5-6.7 ppm with a coupling constant matching that of H2 ($J \approx 3.0\text{-}3.5$ Hz).
- 4-CH₃ (Methyl Group): The signal for the methyl protons will be a singlet, as there are no adjacent protons to couple with. Methyl groups attached to an aromatic ring typically

resonate between δ 2.2 and 2.7 ppm.[3][4] Given its position on the pyridine ring, a chemical shift of approximately δ 2.4-2.6 ppm is expected.

Summary of Predicted ^1H NMR Data (400 MHz, DMSO- d_6)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
N1-H	11.5 - 12.5	br s	-	1H
H6	8.2 - 8.4	s	-	1H
H2	7.6 - 7.8	d	3.0 - 3.5	1H
H3	6.5 - 6.7	d	3.0 - 3.5	1H
4-CH ₃	2.4 - 2.6	s	-	3H

br s = broad

singlet, s =

singlet, d =

doublet

^{13}C NMR Spectrum Analysis

The proton-decoupled ^{13}C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. DEPT-135 or APT experiments would be invaluable to distinguish between CH₃/CH carbons (positive signals) and quaternary carbons/C-Br (absent or negative signals).

Predicted Signal Assignments and Rationale

The assignment is based on general chemical shift trends and data from 5-bromo-1H-pyrrolo[2,3-b]pyridine.[2] The electron-withdrawing effects of the nitrogen and bromine atoms, along with the electron-donating nature of the methyl group, are key to the interpretation.

- Quaternary Carbons (C3a, C4, C5, C7a):

- C7a: This carbon is at the fusion of the two rings and is adjacent to the pyridine nitrogen (N7). It is expected to be the most downfield signal, likely around δ 147-149 ppm.[2]
- C4: This is the ipso-carbon attached to the methyl group. The methyl substitution will cause a downfield shift compared to the C-H carbon in the parent compound. A chemical shift in the range of δ 138-142 ppm is predicted.
- C3a: This second bridgehead carbon is part of the pyrrole ring. It is generally found upfield of C7a, predicted around δ 122-124 ppm.[2]
- C5: The carbon atom directly bonded to the bromine atom. The strong electronegativity of bromine causes a significant deshielding effect on the attached carbon, however, in heterocyclic systems, resonance effects can be complex. Based on the parent compound, this signal is expected around δ 110-114 ppm.[2]

- CH Carbons (C2, C3, C6):
 - C6: This carbon is adjacent to the pyridine nitrogen and is significantly deshielded. A signal is expected around δ 142-145 ppm.[2]
 - C2: Located in the pyrrole ring adjacent to the nitrogen, this carbon is typically found in the range of δ 128-131 ppm.[2]
 - C3: This is generally the most shielded of the aromatic carbons due to the influence of the pyrrole nitrogen. It is predicted to resonate around δ 100-102 ppm.[2]
- Methyl Carbon (4-CH₃):
 - The methyl carbon signal will appear in the aliphatic region, significantly upfield from the aromatic carbons. A chemical shift of δ 18-22 ppm is expected.[5]

Summary of Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Carbon Type
C7a	147 - 149	C
C6	142 - 145	CH
C4	138 - 142	C
C2	128 - 131	CH
C3a	122 - 124	C
C5	110 - 114	C-Br
C3	100 - 102	CH
4-CH ₃	18 - 22	CH ₃

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra allows for the confident structural verification of **5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine**. By understanding the influence of the heterocyclic rings and the bromo and methyl substituents on nuclear shielding, each proton and carbon signal can be logically assigned. The predicted data presented in this guide, derived from foundational NMR principles and analysis of analogous structures, provides a robust framework for researchers to interpret their experimental results, ensuring the correct identification and purity assessment of this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proton NMR Table [www2.chemistry.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine NMR spectrum analysis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1519350#5-bromo-4-methyl-1h-pyrrolo-2-3-b-pyridine-nmr-spectrum-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com